3,4-Dimethylpiperidin-4-ol is a cyclic organic compound classified as a piperidine derivative. It features a hydroxyl group at the 4-position and two methyl groups at the 3 and 4 positions of the piperidine ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its structural similarity to biologically active molecules.
The compound can be synthesized from commercially available starting materials, notably 3,4-dimethylpyridine, through reduction processes that convert the pyridine ring into a piperidine structure. The synthesis typically employs hydrogenation techniques involving catalysts like palladium on carbon and may utilize continuous flow reactors for industrial production .
3,4-Dimethylpiperidin-4-ol is categorized under:
The synthesis of 3,4-Dimethylpiperidin-4-ol typically involves several key steps:
In an industrial setting, large-scale hydrogenation may be performed using continuous flow reactors to enhance efficiency and scalability. Catalyst optimization is crucial for improving yield and selectivity during synthesis.
The molecular structure of 3,4-Dimethylpiperidin-4-ol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Isomeric SMILES | C[C@@H]1CNCC[C@]1(C)O |
3,4-Dimethylpiperidin-4-ol participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3,4-Dimethylpiperidin-4-ol primarily relates to its role as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, including receptors involved in neurotransmission.
The compound's interactions often involve:
Some notable physical properties include:
Key chemical properties include:
Relevant data points indicate that the compound maintains stability while exhibiting reactivity characteristic of alcohols and amines .
3,4-Dimethylpiperidin-4-ol has several significant applications:
This detailed analysis underscores the importance of 3,4-Dimethylpiperidin-4-ol in both synthetic chemistry and biological research contexts.
Piperidine derivatives have constituted a cornerstone of medicinal chemistry since the mid-20th century, serving as privileged scaffolds in neuropharmacology and analgesic development. The structural simplicity of the piperidine ring—a six-membered heterocycle with one nitrogen atom—belies its extraordinary versatility in interacting with biological targets. Early breakthroughs emerged from natural product alkaloids like piperine, but synthetic innovations rapidly expanded the therapeutic landscape. Seminal work by Zimmerman in the 1970s marked a paradigm shift when trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives demonstrated pure opioid antagonist properties, irrespective of N-substituent modifications [3]. This contrasted sharply with classical opioid scaffolds like morphine, where antagonist activity strictly required N-allyl or N-cyclopropylmethyl groups. The discovery underscored that ring substituents, not just N-modifications, could dictate pharmacological profiles, paving the way for targeted exploration of 3,4-disubstituted piperidines like 3,4-dimethylpiperidin-4-ol. These compounds emerged as critical intermediates for synthesizing high-precision neurotherapeutics, leveraging their ability to modulate receptor conformation through steric and electronic effects.
Stereochemistry exerts profound influences on the pharmacological behavior of 3,4-dimethylpiperidin-4-ol, dictating receptor affinity, selectivity, and metabolic stability. The molecule possesses two chiral centers (C3 and C4), generating four stereoisomers: cis-(3R,4R), cis-(3S,4S), trans-(3R,4S), and trans-(3S,4R). Configurational assignments, historically resolved through PMR spectroscopy [4], reveal distinct biological outcomes based on stereochemistry. For example, Zimmerman's opioid antagonists showed a 10- to 20-fold potency advantage for the (3R,4R)-trans isomer over its (3S,4S) counterpart in receptor binding assays [3]. This divergence arises from differential hydrogen bonding capacities and van der Waals interactions with opioid receptor subpockets.
Table 1: Stereochemical Impact on Biological Activity of Piperidine Derivatives
| Stereoisomer | Relative Potency | Receptor Binding Affinity (Ki, nM) | Dominant Configuration |
|---|---|---|---|
| (3R,4R)-trans | 1.0 (Reference) | μ: 2.1; κ: 3.8; δ: 12.4 | Extended equatorial |
| (3S,4S)-trans | 0.05–0.1 | μ: 24.3; κ: 36.1; δ: >100 | Partially axial |
| cis-isomers | Variable agonist/antagonist activity | Highly variable | Folded conformation |
Beyond receptor interactions, stereochemistry governs pharmacokinetic behavior. The equatorial orientation of the 4-hydroxy group in trans-isomers enhances aqueous solubility and metabolic resistance compared to axial-oriented cis-counterparts. Modern asymmetric synthesis techniques now enable precise production of enantiopure 3,4-dimethylpiperidin-4-ol, circumventing historical challenges in isolating bioactive stereoisomers from racemic mixtures .
3,4-Dimethylpiperidin-4-ol has transcended its role as a mere synthetic intermediate to become a strategic pharmacophore in oncology, infectious disease, and neurology. Its therapeutic value stems from synergistic structural features:
Table 2: Methyl Group Contributions to Opioid Receptor Antagonism [3]
| Compound | 3-Methyl | 4-Methyl | Ke (nM) μ/κ/δ | Relative Potency |
|---|---|---|---|---|
| 3,4-Dimethyl (2b) | Yes | Yes | 1.2 / 2.1 / 4.3 | 1.0 |
| Des-3-methyl (5b) | No | Yes | 8.7 / 10.3 / 22.1 | 0.14–0.18 |
| Des-4-methyl (6b) | Yes | No | 15.4 / 18.9 / >100 | 0.08–0.11 |
| Des-3,4-dimethyl (7b) | No | No | >100 / >100 / >100 | <0.01 |
Structurally simplified analogues lacking the 4-methyl group (e.g., 3-methyl-4-(3-hydroxyphenyl)piperazines) retain antagonist activity but suffer reduced potency, underscoring the criticality of the 4-methyl for optimal receptor engagement [3]. Beyond neurology, the scaffold’s anticancer potential emerges from its ability to induce mitochondrial dysfunction (caspase-3 activation) and cell cycle arrest at G1/S phase in carcinomas [1].
Table 3: Antimicrobial Profile of 3,4-Dimethylpiperidin-4-ol Analogues
| Pathogen | Activity Level | MIC Range (μg/mL) | Primary Mechanism |
|---|---|---|---|
| Staphylococcus aureus | Moderate | 50–100 | Membrane disruption |
| Escherichia coli | Strong | 25–50 | Enzyme inhibition |
| Candida albicans | Moderate | 75–125 | Biofilm interference |
Computational profiling reveals favorable druglikeness: Consensus Log P (0.78) balances membrane permeability and aqueous solubility (14.3 mg/mL), while moderate TPSA (32.26 Ų) supports cellular uptake [6]. The BOILED-Egg model predicts high gastrointestinal absorption but limited blood-brain barrier penetration—a limitation addressable via prodrug strategies. Future applications include developing covalent inhibitors targeting cysteine residues in oncogenic proteins and photoactivatable probes for spatial pharmacology.
Table 4: Computed Physicochemical and ADMET Properties [6]
| Property | Value | Interpretation |
|---|---|---|
| Consensus Log P | 0.78 | Optimal lipophilicity |
| TPSA | 32.26 Ų | Moderate membrane permeability |
| Water Solubility | 14.3 mg/mL (0.111 mol/L) | "Very soluble" |
| GI Absorption | High | Favorable for oral dosing |
| BBB Permeant | No | CNS targeting requires optimization |
| CYP Inhibition (All) | Negative | Low drug interaction risk |
| P-gp Substrate | No | Reduced efflux liability |
Future research focuses on in vivo validation of tumor-suppressing derivatives and structure-guided optimization to enhance blood-brain barrier penetration for neurodegenerative applications. The integration of 3,4-dimethylpiperidin-4-ol into PROTACs (proteolysis-targeting chimeras) represents a frontier in targeted protein degradation therapeutics.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: